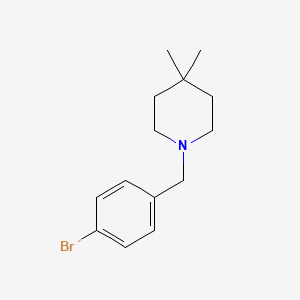

1-(4-Bromobenzyl)-4,4-dimethylpiperidine

CAS No.:

Cat. No.: VC13946903

Molecular Formula: C14H20BrN

Molecular Weight: 282.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BrN |

|---|---|

| Molecular Weight | 282.22 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-4,4-dimethylpiperidine |

| Standard InChI | InChI=1S/C14H20BrN/c1-14(2)7-9-16(10-8-14)11-12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |

| Standard InChI Key | AKLPTUFIYVJZAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)CC2=CC=C(C=C2)Br)C |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key physical properties include:

While experimental data for this specific compound are sparse, analogues such as 1-(3-bromo-4-methylbenzyl)piperidine exhibit densities of 1.3 g/cm³ and boiling points near 320°C , suggesting similar behavior for 1-(4-bromobenzyl)-4,4-dimethylpiperidine. The bromine atom and aromatic system contribute to its stability and electrophilic reactivity, enabling participation in palladium-catalyzed reactions.

Synthesis and Optimization

Primary Synthetic Route

The synthesis typically involves alkylation of 4,4-dimethylpiperidine with 4-bromobenzyl bromide under basic conditions. A representative procedure includes:

-

Reagent Mixing: Combine 4,4-dimethylpiperidine (1.0 equiv) and 4-bromobenzyl bromide (1.1 equiv) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Introduce potassium carbonate (2.0 equiv) to deprotonate the amine and drive the alkylation.

-

Reflux: Heat the mixture at 60–70°C for 12–24 hours.

-

Workup: Quench with water, extract with ethyl acetate, and dry over sodium sulfate.

-

Purification: Perform column chromatography using ethyl acetate/heptane (1:4) to isolate the product in 70–85% yield.

Critical Reaction Parameters

-

Temperature: Elevated temperatures (≥60°C) enhance reaction rates but risk side reactions like over-alkylation.

-

Solvent Choice: Polar aprotic solvents (THF, DMF) improve nucleophilicity of the amine.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation in biphasic systems .

Alternative Methods

While the alkylation route dominates, reductive amination represents a plausible alternative:

-

Condense 4-bromobenzaldehyde with 4,4-dimethylpiperidine to form an imine.

-

Reduce the imine using sodium borohydride or hydrogenation.

This method remains less explored due to challenges in imine stabilization and lower yields compared to direct alkylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.40–7.30 (m, 2H, Ar-H ortho to Br)

-

δ 7.20–7.10 (m, 2H, Ar-H meta to Br)

-

δ 3.50 (s, 2H, N-CH₂-Ar)

-

δ 2.40–2.20 (m, 4H, piperidine CH₂)

-

δ 1.50 (s, 6H, C(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 131.5 (C-Br), 130.2–120.8 (Ar-C), 60.1 (N-CH₂-Ar), 50.3 (piperidine C-2/C-6), 34.5 (C(CH₃)₂), 22.0 (CH₃).

-

Mass Spectrometry (MS)

-

ESI-MS: m/z 282.1 [M+H]⁺ (calculated for C₁₄H₂₀BrN: 282.07).

-

Fragmentation pattern: Loss of Br (79.9 Da) and sequential cleavage of the benzyl group.

Infrared (IR) Spectroscopy

Applications in Organic Synthesis

Buchwald-Hartwig Amination

The bromine atom in 1-(4-bromobenzyl)-4,4-dimethylpiperidine undergoes cross-coupling with aryl amines under palladium catalysis. For example, reaction with morpholine in the presence of Pd(OAc)₂ and Xantphos yields 1-(4-(morpholinomethyl)benzyl)-4,4-dimethylpiperidine, a precursor to kinase inhibitors .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic systems derived from this compound participate in SNAr reactions. Treatment with sodium methoxide in DMF replaces bromine with methoxy groups, enabling access to ether derivatives .

Industrial and Research Significance

The compound’s versatility in cross-coupling reactions positions it as a staple in medicinal chemistry. Recent patents highlight its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors and G protein-coupled receptor (GPCR) modulators . Scaling its synthesis to kilogram quantities remains an active area of process chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume